molecular formula C6H8O2 B057011 1-(Furan-2-yl)ethanol CAS No. 4208-64-4

1-(Furan-2-yl)ethanol

Cat. No. B057011
CAS RN: 4208-64-4
M. Wt: 112.13 g/mol
InChI Key: UABXUIWIFUZYQK-UHFFFAOYSA-N
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Description

Synthesis Analysis

1-(Furan-2-yl)ethanol can be synthesized through various methods, including chemoselective synthesis from propargyl alcohols and terminal alkynes, leading to furans and other heterocycles with water as the sole byproduct, showcasing atom economy (Wang et al., 2011). Lipase-catalyzed asymmetric acylation and kinetic resolutions have also been utilized for its enantioselective synthesis (Hara et al., 2013). Additionally, green synthesis approaches, such as the bioreduction of 1-(furan-2-yl)propan-1-one using whole-cell catalysts, have been developed to achieve high enantiomeric excess and yield (Bülbül & Şahin, 2023).

Molecular Structure Analysis

The molecular structure of 1-(Furan-2-yl)ethanol features a furan ring attached to an ethanol group, making it a versatile molecule for further chemical modifications and reactions. Studies have focused on its structural analysis to understand its reactivity and potential applications in synthesis.

Chemical Reactions and Properties

1-(Furan-2-yl)ethanol undergoes various chemical reactions, including electrophilic substitutions, oxidative carbonylation to furan-3-carboxylic esters, and palladium-catalyzed reactions for synthesizing highly substituted furans (Gabriele et al., 2012). Its reactivity with different catalysts and under various conditions highlights its potential as an intermediate in organic synthesis.

Physical Properties Analysis

The physical properties of 1-(Furan-2-yl)ethanol, including melting and boiling points, solubility in various solvents, and density, are crucial for its handling and application in laboratory settings. These properties are determined by its molecular structure and contribute to its versatility in synthetic chemistry.

Chemical Properties Analysis

The chemical properties of 1-(Furan-2-yl)ethanol, such as acidity/basicity, reactivity with various chemical reagents, and stability under different conditions, are essential for its application in synthesis. Studies have explored its reactions with isocyanides, acetylenedicarboxylates, and other compounds for the synthesis of highly functionalized furans and related heterocycles (Sayahi et al., 2015).

Scientific Research Applications

  • Chemoenzymatic Synthesis : It's used in the asymmetric acylation of furan-based alcohols, particularly in enzymatic studies with lipases for the preparation of enantiomerically enriched compounds. This process has applications in pharmaceuticals and fine chemical synthesis (Hara et al., 2013).

  • Pharmacological Potential : Derivatives of 1-(Furan-2-yl)ethanol, such as 1-(naphtho[2,1-b]furan-2-yl)-2-(t-butylamino)ethanols, have been synthesized and evaluated for beta-adrenergic receptor blockade, similar to propranolol but without cardiac depressant properties. This indicates its potential in developing new cardiovascular drugs (Giovanninetti et al., 1981).

  • Chemical Transformations : The compound is integral in Achmatowicz rearrangement processes, leading to the production of various organic structures such as 2-(chloromethyl)-6-hydroxy-2H-pyran-3(6H)-ones, which are valuable in organic synthesis and possibly in pharmaceuticals (Gerçek, 2007).

  • Catalysis and Hydrogenation : It's involved in the synthesis of complexes used as catalysts for transfer hydrogenation reactions, crucial for reducing ketones to alcohols in pharmaceutical and fine chemical syntheses (Karakaş et al., 2022).

  • Antioxidant Agents Synthesis : A series of derivatives have been synthesized and evaluated for their antioxidant activity, indicating its role in developing new therapeutic agents and understanding oxidative processes (Prabakaran et al., 2021).

  • Furan Derivatives Reduction : It's used in the reduction of furan derivatives with lithium and ammonia, a fundamental reaction in organic chemistry for producing a variety of furan-based compounds with potential applications in materials science and pharmaceuticals (Massy-Westropp & Warren, 1984).

  • Selective Conversion in Catalysis : It is used in the selective conversion of furfural with ethanol to produce furan-2-acrolein, demonstrating its role in the valorization of biomass-derived compounds (Ning et al., 2018).

  • Electrophilic Substitution Reactions : The compound is involved in electrophilic substitution reactions as part of synthesizing more complex organic structures, crucial for creating new molecules with potential applications in various fields including drug development and materials science (Alexandrov et al., 2016).

  • Biomass-Derived Compound Valorization : It's used in the catalytic oxidative valorization of biomass-derived furfural with ethanol, indicating its importance in sustainable chemical processes and green chemistry (Cui et al., 2019).

  • Antibacterial Activity : Some derivatives have shown promising antibacterial activity, highlighting its potential in developing new antimicrobial agents (Rani et al., 2012).

Safety And Hazards

The safety information for 1-(Furan-2-yl)ethanol includes hazard statements H302, H315, H319, H335, and precautionary statements P261, P305, P338, P351 . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye .

Future Directions

The asymmetric bioreduction of 1-(furan-2-yl)ethanone into enantiomerically pure 1-(Furan-2-yl)ethanol has shown considerable potential in the preparation of chiral alcohols . This method provides an efficient green process for the biocatalytic synthesis of 1-(Furan-2-yl)ethanol .

properties

IUPAC Name

1-(furan-2-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O2/c1-5(7)6-3-2-4-8-6/h2-5,7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UABXUIWIFUZYQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CO1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30863342
Record name 2-Furanmethanol, .alpha.-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30863342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Furan-2-yl)ethanol

CAS RN

4208-64-4, 55664-77-2
Record name α-Methyl-2-furanmethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4208-64-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Furanmethanol, alpha-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004208644
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methylfurfuryl alcohol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055664772
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Furanmethanol, .alpha.-methyl-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Furanmethanol, .alpha.-methyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α-methylfuran-2-methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.938
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
113
Citations
Ö Özel Güven, M Bayraktar, SJ Coles… - … Section E: Structure …, 2012 - scripts.iucr.org
In the title compound, C12H11N3O2, the benzotriazole ring system is approximately planar [maximum deviation = 0.008 (1) Å] and its mean plane is oriented at a dihedral angle of …
Number of citations: 2 scripts.iucr.org
E Şahin - Molecular Catalysis, 2023 - Elsevier
Asymmetric bioreduction catalyzed by biocatalyst have shown considerable potential in the preparation of chiral alcohols. (R)-1-(furan-2-yl)ethanol ((R)-2) can be used precursor in the …
Number of citations: 2 www.sciencedirect.com
M Bayraktar, SJ Coles, T Hökelek - … crystallographica. Section E …, 2011 - europepmc.org
In the title compound, C 12 H 11 N 3 O 2, the benzotriazole ring system is approximately planar [maximum deviation= 0.008 (1) Å] and its mean plane is oriented at a dihedral angle of …
Number of citations: 2 europepmc.org
AS Bülbül, E Şahin - Chirality, 2023 - Wiley Online Library
Chiral heterocyclic alcohols are important precursors for production of pharmaceutical medicines and natural products. (S)‐1‐(furan‐2‐yl)propan‐1‐ol ((S)‐2) can be used production of …
Number of citations: 4 onlinelibrary.wiley.com
O Guven, M Bayraktar, S Coles… - ACTA …, 2012 - avesis.hacettepe.edu.tr
In the title compound, C12H11N3O2, the benzotriazole ring system is approximately planar [maximum deviation = 0.008 (1) angstrom] and its mean plane is oriented at a dihedral angle …
Number of citations: 2 avesis.hacettepe.edu.tr
C Paolucci, G Rosini - Tetrahedron: Asymmetry, 2007 - Elsevier
This paper outlines our efforts to study the influence of an oxygen atom adjacent to the stereogenic center of β-aminoalcohol derivatives used as ligands for catalysts in the asymmetric …
Number of citations: 42 www.sciencedirect.com
Z Gercek - Turkish Journal of Chemistry, 2007 - journals.tubitak.gov.tr
Achmatowicz rearrangement was carried out with 2-chloro-1-(furan-2-yl) ethanol, which was synthesized starting from 1-(furan-2-yl) ethanone. It was shown that the oxidation of 2-chloro…
Number of citations: 1 journals.tubitak.gov.tr
Z Zeng, J Ma, B Liu, H Jiang - Food chemistry, 2015 - Elsevier
The formation of 2-vinylfuran from the corresponding 4-oxo-2-hexenal (OHE, a lipid oxidation product) under the catalysis of amino acid were studied. The effects of amino acids, …
Number of citations: 4 www.sciencedirect.com
NS Çolak, E Kalay, E Şahin - Synthetic Communications, 2021 - Taylor & Francis
Asymmetric bioreduction of aromatic and heteroaromatic ketones is an important process in the production of precursors of biologically active molecules. In this study, the bioreduction …
Number of citations: 9 www.tandfonline.com
Ö Özel Güven, M Bayraktar, SJ Coles… - … Section E: Structure …, 2012 - scripts.iucr.org
In the title compound, C19H15Cl2N3O2, the benzotriazole ring system is approximately planar [maximum deviation = 0.018 (2) Å] and its mean plane is oriented at dihedral angles of …
Number of citations: 8 scripts.iucr.org

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